An In-depth Technical Guide to 4-Fluoro-3-methylbenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-3-methylbenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique structural features, including a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, impart specific reactivity and properties that make it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-fluoro-3-methylbenzonitrile, with a particular focus on its relevance in pharmaceutical and agrochemical research and development.
Core Physical and Chemical Properties
4-Fluoro-3-methylbenzonitrile is typically a white to off-white crystalline solid under standard conditions.[1] The presence of the fluorine atom and the nitrile group influences its polarity and reactivity, making it a useful synthon in various chemical transformations.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-Fluoro-3-methylbenzonitrile | [2] |
| Synonyms | 4-Fluoro-m-tolunitrile, 3-Methyl-4-fluorobenzonitrile | [2] |
| CAS Number | 185147-08-4 | [1][2] |
| Molecular Formula | C₈H₆FN | [1][2] |
| Molecular Weight | 135.14 g/mol | [1][2] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 53-58 °C | [1] |
| Boiling Point | ~220.3 °C | [1] |
| Density | Approx. 1.12 g/cm³ | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | |
| Flash Point | 92 °C | |
| Refractive Index | n20/D 1.508 (lit.) | |
| Purity | Typically ≥98% | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-fluoro-3-methylbenzonitrile can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed cyanation of a corresponding aryl halide.
Experimental Protocol: Synthesis from 4-Bromo-3-methylbenzonitrile
This protocol describes the synthesis of 4-fluoro-3-methylbenzonitrile from 4-bromo-3-methylbenzonitrile via a palladium-catalyzed cyanation reaction.
Materials:
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4-Bromo-3-methylbenzonitrile
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Zinc cyanide (Zn(CN)₂)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Dimethylformamide (DMF), anhydrous
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Toluene, anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-methylbenzonitrile (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
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Add anhydrous dimethylformamide to the flask to dissolve the reagents.
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Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 4-fluoro-3-methylbenzonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Analysis: The purity and identity of the final product can be confirmed by:
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile stretch.
Reactivity and Chemical Transformations
The chemical reactivity of 4-fluoro-3-methylbenzonitrile is primarily dictated by the nitrile group and the substituted aromatic ring.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, making it a versatile functional handle:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-fluoro-3-methylbenzoic acid) or a primary amide (4-fluoro-3-methylbenzamide) as an intermediate.
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Reduction: The nitrile can be reduced to a primary amine (4-fluoro-3-methylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Reactions of the Aromatic Ring
The fluorine and methyl substituents on the benzene ring influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of further substitutions.
Applications in Drug Discovery and Development
4-Fluoro-3-methylbenzonitrile and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine can often enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
Case Study: Trelagliptin Synthesis and Signaling Pathway
While not directly synthesized from 4-fluoro-3-methylbenzonitrile, the closely related compound 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The synthetic logic and the importance of the fluorinated benzonitrile core are highly relevant.
Synthesis of Trelagliptin (Simplified Workflow): The synthesis involves the conversion of 4-fluoro-2-methylbenzonitrile to a key pyrimidinone intermediate, which is then coupled with a chiral aminopiperidine derivative.
Caption: Simplified synthetic workflow for Trelagliptin.
Signaling Pathway: DPP-4 Inhibition Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Caption: Mechanism of action of Trelagliptin via DPP-4 inhibition.
Safety and Handling
4-Fluoro-3-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-3-methylbenzonitrile is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it a key building block for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The case of Trelagliptin highlights the importance of fluorinated benzonitrile scaffolds in modern drug design, underscoring the potential of 4-fluoro-3-methylbenzonitrile and related compounds in the discovery of novel therapeutics.
